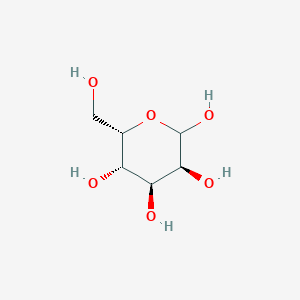

L-gulopyranose

Description

Overview of L-Gulose as a Rare Aldohexose in Scientific Inquiry

L-Gulose is an aldohexose, a type of simple sugar, classified as a monosaccharide with the chemical formula C6H12O6. wikipedia.orgwikipedia.org It is the L-enantiomer of the widely abundant D-glucose, meaning it is its non-superimposable mirror image. wikipedia.orgfiveable.me Unlike its D-counterpart, which is a primary source of energy for most living organisms, L-Gulose is exceptionally rare in nature. wikipedia.orgmasterorganicchemistry.com Its limited natural occurrence has been noted in specific archaea, bacteria, and eukaryotes. wikipedia.orgusbio.net For instance, it has been identified as a component of the main polar lipids in the thermophilic archaeon Thermoplasma acidophilum. nih.govresearchgate.net

In scientific research, L-Gulose is of significant interest precisely because of its rarity and distinct biochemical properties. Most organisms cannot metabolize it because hexokinase, the initial enzyme in the glycolysis pathway, cannot phosphorylate it. wikipedia.orgchemicalbook.com This metabolic resistance makes L-Gulose a valuable tool in various biochemical and metabolic studies. chemicalbook.com It exists as a sweet-tasting syrup or a white crystalline solid, is soluble in water, and only slightly soluble in methanol. wikipedia.orgguidechem.com Neither the L- nor the D-form of gulose is fermentable by yeast. wikipedia.org

Historical Context of L-Gulose Discovery and Research Trajectory

The study of L-Gulose is part of the broader history of carbohydrate chemistry, which dates back to the late 19th century with the work of chemists like Emil Fischer. The initial chemical synthesis of L-glucose was achieved by Fischer, who prepared it from L-arabinose. cdnsciencepub.com For many years, L-Gulose remained a laboratory curiosity, primarily synthesized for academic study due to its absence in common natural sources. wikipedia.org

Research interest has evolved from simple synthesis to exploring its unique biochemical behavior and potential applications. Early synthetic routes were often complex and costly, limiting extensive investigation. cdnsciencepub.com However, the need for L-Gulose as a building block for complex molecules, such as the antibiotic and antitumor agent bleomycin (B88199) A2, spurred the development of more efficient synthetic methods. researchgate.netelsevierpure.com In recent decades, research has focused on novel chemical and enzymatic pathways to produce L-Gulose more economically. nih.govresearchgate.net This includes synthesis from readily available sugars like D-glucose or D-glucono-1,5-lactone. cdnsciencepub.comresearchgate.netacs.org The discovery of its role in the cellular structures of extremophiles and its potential as a precursor for antiviral and anticancer nucleosides has further intensified research into this rare sugar. researchgate.netresearchgate.net

Structure

3D Structure

Properties

CAS No. |

6027-89-0 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m0/s1 |

InChI Key |

WQZGKKKJIJFFOK-QRXFDPRISA-N |

Isomeric SMILES |

C([C@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

melting_point |

< 25 °C |

Other CAS No. |

6027-89-0 |

physical_description |

Solid |

Synonyms |

L-(+)-Gulose; |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of L Gulose

Occurrence in Specific Organisms and Biological Systems

One of the most definitive findings of L-gulose in nature is its presence in the main polar lipids of the thermophilic archaeon Thermoplasma acidophilum. nih.govnih.govresearchgate.net This organism thrives in high-temperature, highly acidic environments and lacks a cell wall. nih.govresearchgate.net Its cellular membrane is composed of unique tetraether lipids that provide the necessary stability to withstand these extreme conditions. frontiersin.org

Through detailed analysis using techniques such as NMR, mass spectrometry, and capillary gas chromatography-mass spectrometry, researchers have unequivocally identified β-L-gulose as the sugar moiety of the main polar lipid in this archaeon. nih.gov This L-gulose component is a key part of the lipid head groups, contributing to the structure of molecules like caldarchaetidylglycerol and other complex glycolipids. researchgate.net The biosynthesis of L-gulose in T. acidophilum has been shown to proceed from D-glucose through stereochemical inversions at the C-2 and C-5 positions. nih.gov This discovery is significant as it represents a rare instance of a biological system specifically incorporating an L-sugar into a critical structural component. nih.gov The presence of L-gulose has also been suggested in the lipids of another species in the same genus, Thermoplasma volcanium. nih.gov

| Organism | Location of L-Gulose | Lipid Structure |

| Thermoplasma acidophilum | Main polar lipids of the cell membrane nih.govnih.gov | Component of tetraether lipids, forming glycolipids nih.govresearchgate.net |

| Thermoplasma volcanium | Suggested to be present in polar lipids nih.gov | Believed to be a dominant sugar moiety in polar lipids nih.gov |

The metabolism of L-gulose is thought to be largely restricted to archaea and plants. researchgate.net In plant systems, L-gulose is implicated in the biosynthesis of ascorbic acid (Vitamin C). nih.gov The pathway involves an enzyme, GDP-mannose 3,5-epimerase, which is a key enzyme in plant ascorbate (B8700270) synthesis. nih.gov Research suggests a resemblance between the biosynthetic mechanism of L-gulose in T. acidophilum and the ascorbic acid pathway in plants, particularly in the enzymatic step involving C-5 inversion. nih.gov L-gulonic acid, the oxidation product of L-gulose, can serve as a precursor to ascorbic acid via the formation of L-gulonolactone in many organisms, though this specific pathway is absent in primates. biologyonline.com

While L-gulose itself is rarely metabolized, some bacteria possess the enzymatic machinery to utilize other L-sugars, highlighting the potential for alternative carbohydrate metabolic pathways in the microbial world. elsevierpure.comnasa.govresearchgate.net For example, certain anaerobic bacterial strains have been found to grow on L-ribose and L-arabinose. elsevierpure.comnasa.govresearchgate.net The ability of some microbes to metabolize L-sugars is attributed to specific enzymes like isomerases, racemases, and epimerases that can act on these unconventional stereoisomers. elsevierpure.comnasa.govresearchgate.net The discovery of L-glucose-utilizing bacteria, such as Paracoccus laeviglucosivorans, and the elucidation of their metabolic pathways suggest that L-sugars, while rare, may exist and be catabolized in specific natural niches. researchgate.net These findings support the idea that microbial communities may harbor undiscovered metabolic capabilities for processing rare sugars like L-gulose.

Enzyme Engineering for Enhanced L-Gulose Production

The production of rare sugars like L-gulose often faces challenges due to their low natural abundance and the relatively low catalytic efficiency of their synthesizing enzymes fishersci.senih.gov. Enzyme engineering, including strategies such as directed evolution and random mutagenesis, has proven to be a robust approach to overcome these limitations by enhancing enzyme activity, substrate selectivity, and stability, thereby improving the yield and efficiency of rare sugar production fishersci.se.

Biosynthetic Context and Enzymatic Targets L-Gulose biosynthesis has been investigated in various organisms. In the thermophilic archaeon Thermoplasma acidophilum, L-gulose is biosynthesized from D-glucose through a stepwise stereochemical inversion at the C-2 and C-5 positions fishersci.ca. This pathway may involve an epimerase similar to GDP-mannose 3,5-epimerase (GME) fishersci.ca. In plants, GME is a key enzyme in the L-ascorbic acid (vitamin C) biosynthesis pathway, catalyzing the epimerization of GDP-D-mannose to GDP-L-galactose, and also producing GDP-L-gulose as a C5'-epimer byproduct fishersci.canih.govuni.lu. This suggests an alternative L-gulose pathway for L-ascorbic acid biosynthesis in plants uni.lumetabolomicsworkbench.org.

Another significant route for L-gulose production involves the conversion of D-sorbitol. Enzymes such as NAD-dependent mannitol-1-dehydrogenase (mMDH) and alditol oxidases have been explored for this transformation fishersci.cafishersci.sewikidoc.orguni.lu.

Strategies and Specific Examples of Engineered Enzymes

Enzyme engineering efforts have focused on improving the catalytic efficiency and stability of enzymes involved in L-gulose synthesis.

NAD-dependent Mannitol-1-Dehydrogenase (mMDH) Engineering: Early approaches for L-gulose production involved the use of mannitol (B672) dehydrogenase from Apium graveolens in recombinant Escherichia coli strains fishersci.sewikidoc.org. Engineering this recombinant mMDH through random mutagenesis successfully improved its thermal stability, which in turn enhanced the production of L-gulose from D-sorbitol fishersci.se.

Fungal Alditol Oxidase (fAldOx): A novel alditol oxidase (fAldOx) identified from the soil fungus Penicillium sp. KU-1 has demonstrated the ability to directly convert D-sorbitol into L-gulose. This enzyme exhibits broad substrate specificity, suggesting its potential for producing various rare sugars uni.lu.

NAD-dependent Short Chain Dehydrogenase/Reductase (SpsADH): A specific NAD-dependent short chain dehydrogenase/reductase (SpsADH) has been identified and engineered for L-gulose production. This enzyme specifically oxidizes the terminal -CHOH group adjacent to a D-CHOH group in sugar alcohols, enabling the efficient conversion of D-sorbitol to L-gulose. This engineered enzyme has shown significantly higher yields compared to previous single-step conversion processes wikidoc.org.

Whole-Cell Biocatalysis: To further enhance L-gulose biosynthesis, whole-cell systems have been developed. For instance, an engineered E. coli whole-cell system incorporating mMDH along with a stable and efficient NADH oxidase from Bacillus cereus (bcNOX) for NAD recycling achieved efficient L-gulose production from D-sorbitol fishersci.ca. This integrated approach allows for practical, efficient, and environmentally friendly biosynthesis of L-gulose fishersci.ca.

The advancements in enzyme engineering have led to substantial improvements in the efficiency of L-gulose production, as summarized in the table below.

Table 1: Enhanced L-Gulose Production via Enzyme Engineering

| Enzyme/System | Substrate | Key Engineering Strategy (if applicable) | Volumetric Productivity / Yield | Reference |

| Mannitol dehydrogenase (Apium graveolens) | D-Sorbitol | Recombinant E. coli (prior art) | 0.9 g L⁻¹d⁻¹ (yield) | wikidoc.org |

| NAD-dependent Short Chain Dehydrogenase/Reductase (SpsADH) | D-Sorbitol | Engineered enzyme | 3.9 g L⁻¹d⁻¹ (yield) | wikidoc.org |

| Whole-cell system (mMDH + bcNOX in E. coli) | D-Sorbitol | Whole-cell biocatalysis, NAD recycling | 5.5 g/L/d (productivity) from 70 g/L D-sorbitol | fishersci.ca |

| Fungal Alditol Oxidase (fAldOx) from Penicillium sp. KU-1 | D-Sorbitol | Novel enzyme identification | Direct conversion reported | uni.lu |

Synthesis and Production of L Gulose

Chemical Synthesis Methodologies

Due to its scarcity in nature, L-Gulose must be produced synthetically for research and potential applications. wikipedia.org Various chemical synthesis routes have been developed, often starting from more common sugars.

One established method involves the "aldose interchange" of D-glucose. elsevierpure.comacs.org Other approaches utilize different starting materials, such as D-glucono-1,5-lactone, a commercially available and low-cost sugar lactone. researchgate.netntu.edu.tw A synthesis reported in 2002 achieved a 47% yield from D-glucono-1,5-lactone. researchgate.netntu.edu.tw More recent methods have focused on creating L-Gulose and its derivatives from 2,3:5,6-diisopropylidene-D-mannofuranose through a key C-5 epimerization step. nih.gov Synthesis has also been achieved from 6-S-phenyl-6-thio-D-hexoses. nih.gov The primary challenge in these syntheses is controlling the stereochemistry at multiple chiral centers to obtain the correct L-configuration.

Biosynthesis and Enzymatic Production

While rare, biosynthetic pathways for L-Gulose exist. In the archaeon Thermoplasma acidophilum, L-Gulose is synthesized from D-glucose through stereochemical inversions at the C-2 and C-5 positions. nih.gov This process may share similarities with the plant biosynthesis pathway for L-ascorbic acid (Vitamin C). nih.gov

Recent research has explored enzymatic methods for more efficient and environmentally friendly production. A significant development is the use of a novel alditol oxidase (fAldOx) from the soil fungus Penicillium sp. KU-1. nih.govresearchgate.net This enzyme facilitates the direct conversion of D-sorbitol into L-Gulose, a reaction previously unreported, with a high production yield of approximately 94% in a wheat-bran culture extract. nih.govresearchgate.net Such biocatalytic strategies hold promise for the practical and large-scale synthesis of L-Gulose. researchgate.net

Chemical Synthesis Strategies for L Gulose

Historical and Contemporary Methods for L-Gulose Chemical Synthesis

The synthesis of L-gulose has been a subject of research driven by its presence in biologically active compounds. Historically, methods often involved multi-step transformations of more common sugars. Contemporary approaches continue to explore efficient routes, frequently starting from D-glucose, to produce L-gulose or its derivatives. cdnsciencepub.comresearchgate.netnih.govrhhz.net These methods aim for improved yields, reduced steps, and scalability. nih.govresearchgate.netgoogle.com

Synthesis from D-Glucose Derivatives

D-Glucose serves as a primary starting material for the chemical synthesis of L-gulose due to its abundance and low cost. cdnsciencepub.comgoogle.comcdnsciencepub.com The conversion typically involves a series of reactions that alter the stereochemistry and functional groups of the glucose molecule to arrive at the L-gulose configuration.

Intermediate Compounds in Multi-step Synthesis Pathways

Multi-step synthesis pathways from D-glucose often involve key intermediate compounds. One such intermediate is methyl 2,3-O-isopropylidene-β-D-gulo-furanosiduronic acid. cdnsciencepub.comcdnsciencepub.comresearchgate.netsemanticscholar.org This compound is derived from D-glucose and plays a crucial role in converting the D-configuration to the L-gulose structure. The synthesis route involving this intermediate has been described as a convenient method for producing L-glucose (the enantiomer of D-glucose, structurally related to L-gulose) from D-glucose. cdnsciencepub.comcdnsciencepub.com

Transformation via Lactones

Lactones are significant intermediates in the synthesis of L-gulose from D-glucose derivatives. L-glucono-1,5-lactone is one such intermediate that can be obtained from compounds like methyl 2,3-O-isopropylidene-β-D-gulo-furanosiduronic acid. cdnsciencepub.comcdnsciencepub.com Selective reduction of L-glucono-1,5-lactone can then lead to L-glucose. cdnsciencepub.comcdnsciencepub.com

Derivatization from Other Hexoses

Synthesis of L-gulose can also be achieved through derivatization from other hexoses. One reported method involves the synthesis of L-gulose and L-galactose from 6-S-phenyl-6-thio-D-hexoses. lookchem.comnih.gov Specifically, methyl 6-S-phenyl-6-thio-α-D-glucopyranoside, prepared from methyl α-D-glucopyranoside, can be converted into 6-S-phenyl-6-thio-D-glucitol pentaacetate. lookchem.comnih.gov Oxidation and subsequent rearrangement of this intermediate can lead to L-gulose derivatives. lookchem.comnih.gov Base-catalyzed methanolysis of the resulting L-gulose S-phenyl monothiohemiacetal hexaacetates can yield free L-gulose. lookchem.comnih.gov This approach utilizes sulfur-mediated stereochemical inversion.

Scalability and Efficiency Considerations in Chemical Synthesis

Scalability and efficiency are crucial factors in the chemical synthesis of L-gulose, particularly for potential industrial applications or the production of quantities needed for research and development. google.com Developing methods that allow for large-scale production at a reasonable cost is a key objective. google.com Some synthetic strategies aim for operational simplicity and utilize inexpensive reagents to improve efficiency. cdnsciencepub.com The ease of separation of intermediates, such as petrol-soluble acetonides derived from the triacetonide of methyl glucoheptonate, can contribute significantly to the scalability of syntheses for rare sugars like D-gulose and L-glucose. nih.govresearchgate.net While organic chemical reactions have been developed for L-glucose production, achieving large-scale, inexpensive synthesis remains an area of focus. google.com

Advanced Enzymatic and Biocatalytic Production of L Gulose

Whole-Cell Biocatalysis for L-Gulose Generation

Whole-cell biocatalysis presents an attractive strategy for the biosynthesis of L-gulose due to its practicality, efficiency, and environmental friendliness. researchgate.net This method often involves engineered microorganisms that can perform complex enzymatic reactions within their cellular environment.

One notable approach for L-gulose synthesis from D-sorbitol (PubChem CID: 5780) utilizes a variant of NAD-dependent mannitol-1-dehydrogenase (mMDH) from Apium graveolens. researchgate.net Initially, this process faced limitations in efficiency and productivity due to the accumulation of NADH (PubChem CID: 5893) or insufficient NAD (PubChem CID: 5892). researchgate.net To overcome this, a stable and efficient NADH oxidase (bcNOX) derived from Bacillus cereus was integrated into Escherichia coli cells to facilitate NAD recycling, significantly enhancing L-gulose biosynthesis. researchgate.net This optimized whole-cell system, starting with 70 g/L of D-sorbitol, achieved a volumetric productivity of 5.5 g/L/d. researchgate.net

Another promising whole-cell biocatalytic route involves the use of a polyol oxidase from the fungus Penicillium sp. KU-1. This enzyme demonstrated a high production yield of approximately 94% for L-gulose directly from D-sorbitol. glycoforum.gr.jpresearchgate.net

Table 1: Whole-Cell Biocatalytic Production of L-Gulose

| System | Substrate | Enzyme(s) Involved | Productivity / Yield | Source |

| E. coli whole-cells | D-Sorbitol | mMDH (Apium graveolens) + bcNOX (Bacillus cereus) | 5.5 g/L/d | researchgate.net |

| Penicillium sp. KU-1 culture extract | D-Sorbitol | Polyol Oxidase | ~94% yield | glycoforum.gr.jpresearchgate.net |

Optimization of Microbial Systems for L-Gulose Biosynthesis

Optimization is critical for improving the efficiency and yield of whole-cell biocatalytic processes. For L-gulose biosynthesis, systematic optimization of the whole-cell system has been instrumental in achieving efficient production. researchgate.net

Key optimization strategies for microbial systems generally encompass the selection of appropriate enzymes, fine-tuning of gene copy numbers, and the implementation of mixed carbon source fermentation strategies. acs.orgplos.org While these specific examples may apply to other rare sugars like L-fucose or naringenin, the underlying principles are transferable to L-gulose production. For instance, engineering the recombinant NAD-dependent mannitol-1-dehydrogenase from Apium graveolens through random mutagenesis has successfully improved its thermal stability, thereby enhancing L-gulose production from D-sorbitol. scitechnol.com

Furthermore, the field of microbial metabolic engineering offers a powerful tool to address challenges such as low space-time yields and high catalyst costs often associated with traditional enzymatic production of rare sugars. nih.gov Optimization of bioconversion conditions, including temperature, metal ion additives, pH, and cell ratio, has been shown to significantly improve product yields in similar biocatalytic processes, principles that can be applied to L-gulose synthesis. researchgate.net

Cofactor Recycling Strategies in Biocatalytic Processes

Efficient regeneration of expensive and chemically unstable nicotinamide (B372718) cofactors, such as NAD(P) (NADH/NADPH (PubChem CID: 92837)), is paramount for the economic viability and practical application of biocatalytic processes. researchgate.netacademie-sciences.fr In the context of L-gulose production, particularly when using mMDH for the conversion of D-sorbitol, the accumulation of NADH can limit the reaction efficiency, necessitating effective NAD recycling. researchgate.net

NADH oxidase (NOX), such as bcNOX from Bacillus cereus, represents an effective enzyme-coupled approach for NAD recycling, utilizing molecular oxygen as a cosubstrate. researchgate.netresearchgate.net Other common enzyme-coupled strategies for NAD(P)H regeneration involve the use of secondary enzymes like formate (B1220265) dehydrogenase (FDH), glucose dehydrogenase (GDH), or alcohol dehydrogenase (ADH). These enzymes facilitate the regeneration of the reduced cofactor by consuming inexpensive sacrificial substrates such as formate, glucose (PubChem CID: 5793), or isopropanol. academie-sciences.frresearchgate.netrsc.org

In Vitro Enzymatic Synthesis of L-Gulose

In vitro enzymatic synthesis offers precise control over reaction conditions and can circumvent the complexities of whole-cell systems. The enzymatic synthesis of L-gulose from D-sorbitol using NAD-dependent mannitol-1-dehydrogenase from Apium graveolens has been investigated in in vitro settings. researchgate.netscitechnol.com

A process for in vitro L-gulose production from D-sorbitol has been demonstrated using an NADH oxidase for cofactor recycling. google.com Notably, the enzyme SpsADH, an NAD-dependent short chain dehydrogenase/reductase, has been employed for this conversion, achieving a higher yield of 3.9 g L d compared to previous methods that yielded 0.9 g L d using Apium graveolens MDH in recombinant E. coli. google.com

Furthermore, the polyol oxidase from Penicillium sp. KU-1 has shown significant potential for in vitro synthesis, converting D-sorbitol to L-gulose with approximately 94% yield. glycoforum.gr.jpresearchgate.net While some studies mention the enzymatic synthesis of D-gulose (PubChem CID: 123616) from D-sorbose (PubChem CID: 439209) using L-rhamnose isomerase (EC 5.3.1.14) from Pseudomonas sp. strain LL172 with a 10% yield at equilibrium, this pertains to the D-enantiomer. beilstein-journals.org

Table 2: In Vitro Enzymatic Production of L-Gulose

| Enzyme(s) Involved | Substrate | Yield / Productivity | Source |

| SpsADH (with NADH oxidase for recycling) | D-Sorbitol | 3.9 g L d | google.com |

| Polyol Oxidase (Penicillium sp. KU-1) | D-Sorbitol | ~94% yield | glycoforum.gr.jpresearchgate.net |

Novel Enzymatic Pathways for Rare Sugar Production Relevant to L-Gulose

The quest for novel enzymatic pathways is crucial for expanding the repertoire of rare sugar production methods, including those relevant to L-gulose. The "Izumoring" strategy is a well-established framework that systematically outlines the enzymatic interconversions between various monosaccharides, providing a strategic map for rare sugar synthesis. glycoforum.gr.jprsc.org

A significant development within this framework is the "Izumoring II," which highlights the role of polyol oxidase. This enzyme class is capable of converting polyols into aldoses, and a specific polyol oxidase from a mold has demonstrated the ability to convert D-sorbitol to L-gulose with an impressive yield of approximately 95%. glycoforum.gr.jp This represents a highly efficient and novel pathway for L-gulose synthesis.

Beyond specific pathways, rare sugar production commonly employs three main classes of enzymes: oxidoreductases (e.g., galactitol dehydrogenase), aldose isomerases (e.g., L-arabinose isomerase), and epimerases (e.g., D-tagatose 3-epimerase (PubChem CID: 123614)). researchgate.net The exploration of novel in vivo recombination pathways, particularly those involving aldolase (B8822740) and phosphatase enzymes within robust microbial strains, is also a burgeoning area of research for rare sugar biosynthesis. nih.gov

While not directly for L-gulose, advancements in engineering enzymes like glycoside-3-oxidase to selectively oxidize specific hydroxyl groups of sugars (e.g., the C3-OH group of partially protected D-glucose (PubChem CID: 5793) to produce D-allose (PubChem CID: 193792)) highlight the potential for developing highly regioselective and stereoselective enzymatic routes for other rare sugars, including L-gulose, if suitable starting materials and enzyme specificities are identified. rsc.org

Stereochemical Investigations and Conformational Analysis of L Gulose

Chirality and Enantiomeric Relationships of L-Gulose

L-Gulose is classified as an L-hexose sugar, meaning it is a six-carbon monosaccharide with an aldehyde functional group foodb.ca. The D/L designation in carbohydrates is determined by the configuration of the chiral carbon atom farthest from the carbonyl group, which is C-5 for aldohexoses chemistrysteps.commasterorganicchemistry.comunimo.it. In the Fischer projection, if the hydroxyl (-OH) group on this penultimate chiral carbon is on the left, the sugar is designated as L chemistrysteps.commasterorganicchemistry.com.

L-Gulose is the enantiomer of D-Gulose nih.gov. Enantiomers are stereoisomers that are non-superimposable mirror images of each other chemistrysteps.commasterorganicchemistry.comgeeksforgeeks.org. This mirror-image relationship extends to the arrangement of hydroxyl groups around all chiral carbon atoms, resulting in opposite absolute configurations at each stereocenter chemistrysteps.comlibretexts.org. Consequently, L-Gulose exhibits optical activity that is opposite to that of D-Gulose, rotating plane-polarized light in the inverse direction geeksforgeeks.orgfiveable.me.

Stereochemical Interconnections within the Hexose Family (D-glucose to L-gulose relationships)

Aldohexoses, including L-Gulose, possess four chiral centers, which theoretically allows for 24, or 16, possible stereoisomers libretexts.orglibretexts.orgmsu.edupdx.edu. These stereoisomers exist as eight diastereomeric pairs of enantiomers libretexts.org. L-Gulose is one specific member of this diverse family of aldohexoses libretexts.org.

While L-Gulose and D-Glucose are both aldohexoses, their stereochemical relationship is that of diastereomers, not enantiomers or epimers. Epimers are a specific type of diastereomer that differ in configuration at only one chiral center pearson.com. D-Glucose and L-Gulose differ at multiple chiral centers, thus they are diastereomers. For instance, L-gulose is an intermediate in the biosynthesis of L-Ascorbate (vitamin C) foodb.ca.

Conformational Preferences and Dynamics of L-Gulose and its Derivatives

In aqueous solution, hexoses predominantly exist in cyclic hemiacetal forms, specifically as five-membered furanose rings or six-membered pyranose rings wikipedia.org. Pyranose forms are generally more prevalent and adopt chair conformations, analogous to cyclohexane (B81311) unimo.itwikipedia.orgrsc.orgmdpi.comresearchgate.net. The two primary chair conformations are 4C1 and 1C4 unimo.itrsc.org. The specific D or L configuration of a sugar significantly influences its preferred chair conformation. For example, the epimerization of β-D-mannopyranose at C5 to α-L-gulose is predicted to change the ring's conformational preference from 4C1 to 1C4 rsc.org.

The conformational preferences of L-Gulose and its derivatives are also influenced by the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon (C-1) to prefer an axial orientation, contrary to steric predictions rsc.orgmdpi.com. This effect plays a role in determining the relative populations of α and β anomers in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a primary tool for investigating the solution-state conformations and dynamics of carbohydrates unimo.itnih.govacs.orgembopress.org. Analysis of coupling constants (e.g., 3JH,H) and Nuclear Overhauser Effects (NOEs) provides insights into dihedral angles and spatial proximities, allowing for the determination of preferred conformers nih.govacs.org. Computational methods, such as molecular dynamics (MD) simulations, complement experimental NMR data by providing a theoretical framework for understanding conformational landscapes and dynamics researchgate.netnih.govembopress.org. These studies reveal that carbohydrate structures in solution are dynamic, with various conformations adapting in a fast-exchange regime mdpi.com.

Influence of Stereochemistry on Glycosylation Reactions Involving L-Gulose Building Blocks

The stereoselective formation of glycosidic linkages is a fundamental and often challenging aspect of synthetic glycochemistry beilstein-journals.orgacs.orguniversiteitleiden.nl. The inherent stereochemistry of L-Gulose, when used as a building block in glycosylation reactions, profoundly influences the stereochemical outcome, specifically the formation of 1,2-cis or 1,2-trans glycosidic linkages beilstein-journals.orgacs.org.

A key factor in controlling stereoselectivity is the presence and nature of protecting groups, particularly at the C-2 position adjacent to the anomeric carbon beilstein-journals.orgacs.org. Neighboring group participation, typically by an acyl (ester-type) protecting group at C-2, can intramolecularly trap reactive intermediates to form a relatively stable dioxolenium ion beilstein-journals.orgacs.org. Subsequent nucleophilic attack from the opposite face of the ring leads to the highly stereoselective formation of 1,2-trans glycosides beilstein-journals.orgacs.org.

Beyond neighboring group participation, the nucleophilicity of the glycosyl acceptor also plays a critical role in determining the stereochemical outcome acs.orguniversiteitleiden.nlresearchgate.netd-nb.info. Studies have shown that the stereoselectivity can shift depending on whether the reaction proceeds via a more dissociative (SN1-like) or associative (SN2-like) mechanism acs.orgd-nb.info. Weaker nucleophiles tend to favor an SN1-type mechanism, which can lead to different stereoselectivities acs.orgresearchgate.netd-nb.info. Furthermore, subtle changes in the protecting group patterns on both the glycosyl donor (L-Gulose derivative) and the glycosyl acceptor can drastically alter the reactivity and stereoselectivity of the glycosylation reaction universiteitleiden.nld-nb.info.

L Gulose in Complex Biological Molecules and Glycoconjugate Research

L-Gulose as a Constituent of Natural Products

L-Gulose is found as a sugar component in various natural products, contributing to their structure and biological activity. While not as ubiquitous as its enantiomer D-glucose, its occurrence in specific organisms and compounds underscores its unique biochemical pathways and functional roles.

Integration into Microbial Lipids (e.g., Thermoplasma acidophilum polar lipids)

L-Gulose is notably present as a sugar component of the main polar lipids in the thermophilic archaeon Thermoplasma acidophilum. researchgate.netoup.com This organism thrives in highly acidic environments without a cell wall, and the presence of L-gulose in its polar lipids may contribute to its extremophile properties. researchgate.net

The main polar lipid (MPL) of Thermoplasma acidophilum has been identified as a tetraether lipid containing β-L-gulopyranose and phosphoglycerol head groups attached to a caldarchaeol (B1233393) core with cyclopentane (B165970) rings. nih.gov L-Gulose is the main sugar component in the polar lipids of T. acidophilum, found in various glyco- and phosphoglycolipids. nih.gov While glucose is also present, the ratio of glucose to gulose in the polar lipids remains relatively constant across different pH and temperature conditions. asm.org The biosynthesis of L-gulose in Thermoplasma acidophilum has been investigated, suggesting a pathway from D-glucose involving stepwise stereochemical inversion. oup.com

Analysis of the polar lipid composition of Thermoplasma acidophilum has revealed several types of ether lipids, including phospholipids, glycolipids, and phosphoglycolipids. nih.gov The glycolipids feature different combinations of gulose, mannose, and glucose, forming mono- or oligosaccharides. nih.gov Phosphoglycolipids contain glycerophosphate on one side and gulose alone or with mannose on the other. nih.gov

The structures of some polar lipids in Thermoplasma acidophilum containing L-gulose include:

| Lipid Type | Core Lipid | Sugar Moiety(ies) | Other Headgroup |

| Main Polar Lipid | Caldarchaeol | β-L-gulopyranose | Phosphoglycerol |

| Glycolipids | Caldarchaeol | Gulose, Mannose, Glucose | None |

| Phosphoglycolipids | Caldarchaeol | Gulose (± Mannose) | Glycerophosphate |

Structural Role in Biologically Active Compounds (e.g., Bleomycin (B88199) A2)

L-Gulose is also a key constituent of the antitumor antibiotic Bleomycin A2. rhhz.netnih.gov Bleomycin A2 is a cytotoxic glycopeptide isolated from Streptomyces verticillus. pfizer.com It is a complex molecule, and L-gulopyranosides are reported as key constituents of Bleomycin A2. rhhz.net

Synthesis and Characterization of L-Gulose-Containing Glycoconjugates

The synthesis and characterization of glycoconjugates containing L-gulose are crucial for understanding their biological roles and developing new therapeutic or diagnostic agents. Due to the rarity of L-gulose in nature, its incorporation into glycoconjugates often requires synthetic approaches.

Methods for synthesizing L-gulose and its derivatives are essential for creating L-gulose-containing glycoconjugates. rhhz.net Approaches for the synthesis of L-hexoses, including L-gulose, from D-sugars have been explored. rhhz.net The synthesis of L-gulose from D-glucono-1,5-lactone has also been reported. researchgate.net

Once synthesized, L-gulose or its activated forms can be coupled with various molecules, such as lipids, proteins, or small molecules, to form glycoconjugates. The characterization of these synthetic glycoconjugates typically involves spectroscopic methods like NMR and mass spectrometry to confirm their structure and purity. imreblank.chacs.org Research in this area focuses on developing efficient glycosylation strategies to control the stereochemistry and yield of the desired L-gulose linkages within the glycoconjugate. acs.org

Studies on the synthesis and characterization of glycoconjugates, while not always specifically focused on L-gulose, provide general methodologies applicable to the creation of L-gulose-containing structures. For example, the synthesis and characterization of glycoconjugates of polymers have been reported, demonstrating approaches for conjugating sugars to a non-carbohydrate backbone. acs.orgnih.gov Similarly, the synthesis and sensory characterization of novel glutamate (B1630785) glycoconjugates illustrate the process of creating and analyzing small-molecule glycoconjugates. imreblank.ch

L-Gulose Derived Scaffolds in Synthetic Glycochemistry

L-Gulose and its derivatives can serve as valuable scaffolds and building blocks in synthetic glycochemistry for constructing complex carbohydrate structures and glycoconjugates. The unique stereochemistry of L-gulose offers opportunities for the synthesis of diverse molecular architectures with potential biological applications.

Carbohydrates, including rare sugars like L-gulose, are increasingly used as scaffolds in drug discovery and material science due to their inherent structural diversity and biological relevance. researchgate.net L-Gulose derived scaffolds can be utilized to create multivalent glycoconjugates, which can exhibit enhanced binding to target proteins or cells through the cluster effect. nih.gov

Synthetic strategies in glycochemistry often involve the use of protected sugar building blocks to control regioselectivity and stereoselectivity during glycosylation reactions. L-Gulose derivatives with appropriate protecting groups can be synthesized and then coupled with various aglycones or other sugar units to build complex oligosaccharides or glycoconjugates. Research in this area explores different coupling methods and protecting group strategies to efficiently incorporate L-gulose into synthetic targets.

The development of new methodologies for carbohydrate scaffold synthesis, such as Prins cyclization, can potentially be applied to the synthesis of L-gulose derived scaffolds or analogues. mdpi.com These scaffolds can then be further elaborated to create novel glycoconjugates with tailored properties for applications in areas such as targeted drug delivery, diagnostics, or biomaterials. The design and synthesis of branched glycoconjugates using various scaffolds demonstrate the potential for creating complex structures with specific biological interactions. nih.govmdpi.com

Analytical Methodologies for L Gulose Research

Chromatographic Separation Techniques for L-Gulose and its Metabolites

Chromatographic methods are fundamental for separating L-Gulose from complex mixtures and for isolating its metabolites or derivatives. These techniques exploit differences in the physical and chemical properties of the analytes to achieve separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of sugars, including L-Gulose. It offers high resolution and can be coupled with various detectors. HPLC is frequently employed for purity analysis of L-Gulose. sigmaaldrich.comtcichemicals.comselleckchem.com For instance, L-Gulose is often specified with a purity determined by HPLC, such as >98.0% or 98.59% (HPLC). sigmaaldrich.comtcichemicals.comselleckchem.com

HPLC methods for sugar analysis typically utilize specific column types, such as alkylamine columns, and mobile phases often consisting of acetonitrile (B52724) and water mixtures. oiv.int Refractive index detectors (RID) are commonly used for detecting sugars in HPLC due to their lack of strong UV chromophores. oiv.intscienceopen.com While HPLC-RI is applicable for quantifying individual sugars like glucose, fructose (B13574), and sucrose (B13894), the water/acetonitrile ratio in the eluent may be adjusted based on the analytical objectives. oiv.intscienceopen.com

HPLC has also been used in conjunction with mass spectrometry (MS) for the analysis of glycosides after hydrolysis. vt.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carbohydrates like L-Gulose, derivatization is typically required to increase their volatility before GC-MS analysis. nih.govrestek.com Common derivatization methods for sugars include silylation (e.g., using trimethylsilyl (B98337) (TMS) ethers) or acetylation (e.g., forming alditol acetates). restek.comcabidigitallibrary.org

While TMS derivatization can sometimes produce multiple isomers, adding an oximation step prior to TMS or trifluoroacetyl (TFA) derivatization can reduce the number of isomers and improve separation. restek.com Alditol acetates, on the other hand, typically produce a single peak per sugar, although different sugars might yield the same derivative. restek.com

GC-MS has been applied to the analysis of carbohydrate compositions in various samples, including polysaccharide hydrolysates. cabidigitallibrary.org The mass fragmentation patterns obtained from GC-MS can provide information about the sugar's ring structure (pyranoside vs. furanoside) and the nature of glycosidic linkages. cabidigitallibrary.org GC-MS has also been used for the quantification of glucose and fructose in clinical samples after derivatization to their O-methyloxime acetates. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the sensitivity and specificity of mass spectrometry. This technique is particularly useful for analyzing polar and less volatile compounds, often without the need for derivatization, depending on the specific LC-MS method employed. umt.edunih.gov

LC-MS is increasingly used for the quantitation of cellular metabolites, including glucose and its metabolites. nih.govnih.govosti.gov While minimal or no chromatographic separation can be used for high-throughput screening, chromatographic separation is often required for accurate quantitation of structurally related metabolites, such as sugar phosphates, which may have identical parent ion masses and similar fragmentation behavior. osti.gov

Various LC-MS methods have been developed for carbohydrate analysis, including those utilizing hydrophilic interaction chromatography (HILIC) columns which are suitable for polar molecules. oup.com Enzymatic derivatization can also be employed to improve the ionization and detection of sugars like glucose and glycerol (B35011) by LC-MS. nih.gov This approach can be used to measure metabolite concentrations and is compatible with general metabolomics workflows. nih.gov

LC-MS has been used to analyze glucose kinetics in vivo using isotopically labeled glucose tracers. nih.gov This involves converting glucose to a stable derivative, purifying it by solid-phase extraction (SPE), and analyzing it by HPLC-ESI-MS. nih.gov

Spectroscopic Identification and Characterization of L-Gulose Derivatives

Spectroscopic techniques provide valuable information about the structure and functional groups of L-Gulose and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including carbohydrates. Both 1H and 13C NMR spectroscopy are routinely used to confirm the structure of L-Gulose and its derivatives. tcichemicals.comnih.govacs.orgrhhz.net

NMR studies can provide detailed information about the anomeric configuration (alpha or beta) and the ring form (pyranose or furanose) of sugars in solution. acs.orgdiva-portal.org For instance, intensive NMR studies have been used to determine the anomeric ratios of both pyranoses and furanoses of 5-C-methylated monosaccharides, including L-Gulose. acs.org 2D NMR experiments, such as NOESY, can provide information about the spatial proximity of protons, aiding in conformational analysis. acs.org

NMR spectroscopy is also used for the compositional analysis of polysaccharides after hydrolysis. europa.eu Quantitative NMR methods have been developed for sugar analysis, offering advantages in terms of throughput and reduced interference from different matrices. europa.eu

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular vibrations of a compound. These techniques are complementary, as they have different selection rules. rsc.org IR spectroscopy detects changes in the molecular dipole moment during vibration, while Raman spectroscopy detects changes in the induced polarization. rsc.org

While less common for routine structural characterization of individual sugar isomers compared to NMR or MS, IR and Raman spectroscopy can be applied to the analysis of carbohydrates and biological systems. rsc.orgresearchgate.netnih.gov Raman spectroscopy, in particular, has been explored for non-invasive glucose measurements due to the distinct and sharp features in its spectra that are characteristic of glucose and can be differentiated from those of complex biological matrices. researchgate.netspiedigitallibrary.org

Hyper-Raman scattering (HRS) is another related technique that can probe IR-active vibrational modes. rsc.org Studies have reported the HRS spectra of biologically significant molecules, including D-glucose. rsc.org

IR and Raman spectroscopy, combined with multivariate data analysis, have been used for the quantitative analysis of various analytes, including glucose, in biological samples like serum. nih.gov

Advanced Extraction and Sample Preparation Methods for L-Gulose Analysis

Analyzing L-gulose, a rare sugar, often requires sophisticated extraction and sample preparation techniques, particularly when dealing with complex biological matrices or when aiming for high sensitivity and accurate quantitation. While L-gulose is found in some plant sources, it is not naturally present in mammals biosynth.com. Research into L-gulose in biological systems, such as studies involving its potential production or presence, necessitates effective methods to isolate and prepare it for analysis.

One approach highlighted in research involves the purification of GDP-β-L-gulose using CarboPrep 90 columns. This method, based on Räbinä et al., involves eluting samples, drying them by vacuum centrifugation, and then resuspending them in a suitable buffer, such as 10 mM Tris pH 8.0, before analysis nih.gov. HPLC analysis following this method has shown a major peak corresponding to GDP-β-L-gulose, alongside minor peaks for related compounds like GDP-β-D-mannose and GDP-β-L-galactose nih.gov. This indicates the effectiveness of the CarboPrep 90 column in separating these similar nucleotide sugars.

For the broader analysis of monosaccharides, including L-gulose, in complex samples like fecal matter, derivatization combined with highly sensitive analytical techniques is employed. A rapid method for quantitating sixteen neutral and acidic monosaccharides uses ultra-high performance liquid chromatography triple quadrupole mass spectrometry (UHPLC/QqQ-MS) in dynamic multiple reaction monitoring (dMRM) mode nih.govucdavis.edu. This method involves derivatizing the monosaccharides with 1-phenyl-3-methyl-5-pyrazolone (PMP) nih.govucdavis.edunih.gov. PMP derivatization is carried out under basic conditions, typically at elevated temperatures, and can be followed by extraction steps to remove reaction impurities nih.gov. For instance, dichloromethane (B109758) extraction has been used to remove impurities after PMP derivatization of glucose nih.gov. The optimized UHPLC conditions in such methods allow for baseline separation of isomers within a short run time, and the sensitivity can reach femtomole to attomole levels with wide linear ranges nih.govucdavis.edu. This PMP-derivatization method has been tested for various monosaccharides, including L-gulose, demonstrating its adaptability for analyzing less common sugars in biological samples nih.govucdavis.edu.

Solid-phase extraction (SPE) on porous graphitic carbon (PGC) is another valuable technique for the extraction and purification of carbohydrates, including nucleotide sugars and potentially free L-gulose, from biological extracts acs.orgresearchgate.net. This method is particularly useful for phosphorylated analytes acs.org. A fast sample preparation procedure based on SPE on carbon has allowed for the detection of various nucleotides and nucleotide sugars in cell extracts acs.orgresearchgate.net. The procedure may involve preconditioning the SPE cartridge, applying the cell lysate, washing the cartridge with different solvents, and eluting the target analytes acs.org. The eluate is typically dried and reconstituted in water before LC-MS analysis acs.org.

Enzymatic methods can also be integrated into sample preparation, particularly when analyzing complex carbohydrates or specific sugar derivatives. For example, in the analysis of oxidized β-glucans, selective enzymatic digestion followed by graphitized carbon SPE and functional group labeling has been used frontiersin.orgresearchgate.net. While this example focuses on glucose polymers, the principle of using enzymes to break down complex structures and SPE to isolate target analytes is applicable to other carbohydrates like L-gulose, especially if it exists in conjugated forms.

Extraction of soluble sugars from plant materials, where L-gulose can be found, has traditionally involved methods using hot ethanol, methanol:chloroform:water, or glacial acetic acid:methanol:water researchgate.net. However, simpler and more energy-efficient methods, such as hot water extraction using a pressure cooker, have been explored for extracting soluble sugars like glucose and fructose from storage root vegetables researchgate.net. While not specifically tested for L-gulose, this suggests that optimizing simple hot water extraction might be a viable initial step for isolating free L-gulose from certain plant sources. Recoveries of added sugars like glucose and sucrose using this method have been reported to be high researchgate.net.

Theoretical and Computational Chemistry Studies on L Gulose

Quantum Chemical Calculations and Molecular Modeling of L-Gulose

Quantum chemical calculations and molecular modeling are essential tools for probing the electronic structure and dynamic behavior of molecules. For L-gulose, these techniques help in identifying stable conformers, determining energy levels, and analyzing various molecular interactions. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone method in computational chemistry, widely recognized for its efficiency and accuracy in describing the electronic structure and properties of molecular systems rsc.orgwikipedia.org. Applied to carbohydrates such as L-gulose, DFT is instrumental in optimizing molecular geometries, calculating vibrational spectra, and assessing the relative stabilities of different spatial arrangements (conformers) scielo.brresearchgate.net. Studies on related monosaccharides, such as glucose, highlight the effectiveness of DFT in predicting spectroscopic data like IR and Raman spectra, and in validating theoretical predictions against experimental observations researchgate.netresearchgate.netumt.edu.pk. Various DFT functionals and basis sets, including B3LYP with basis sets like 3-21G or 6-31G(d,p), have been successfully employed in the structural and energetic analysis of carbohydrates scielo.brresearchgate.netumt.edu.pkresearchgate.net.

Computational Approaches in Elucidating L-Gulose Related Biochemical Mechanisms

Computational approaches are increasingly indispensable in unraveling the intricate mechanisms of biochemical processes involving carbohydrates. Although direct computational studies focusing on L-gulose within specific biochemical pathways are not prominently featured in the provided information, computational biology and cheminformatics techniques are broadly applied to analyze complex biological data, simulate biological events, and predict the behavior of molecules within biological contexts uit.noresearchgate.netnih.gov. For example, computational studies have shed light on the operational mechanisms of glucose transporters and the molecular interactions between sugars and proteins researchgate.netplos.org. The modeling of complex biochemical networks and the prediction of reaction outcomes are areas where computational methods offer substantial advantages rsc.orgplos.orgoup.com. Extending these computational strategies to L-gulose could involve investigating its potential interactions with specific enzymes or exploring its possible roles in metabolic pathways, drawing upon the extensive computational work conducted on other monosaccharides.

Q & A

Q. How is L-Gulose synthesized in laboratory settings, and what key experimental steps ensure yield and purity?

L-Gulose is synthesized via glycosylation reactions, leveraging its intrinsic preference for forming 1,2-cis-glycosidic bonds without stereodirecting groups. A post-glycosylation oxidation strategy is often employed to enhance stereoselectivity, particularly when synthesizing oligosaccharides. Critical steps include donor selection (e.g., L-gulose vs. L-guluronic acid donors) and purification using techniques like column chromatography to isolate enantiomerically pure products. Detailed protocols for compound characterization (e.g., NMR, mass spectrometry) must follow standardized reporting guidelines to ensure reproducibility .

Q. What analytical techniques are essential for verifying L-Gulose’s structural identity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry, particularly for distinguishing between α- and β-anomers. High-Performance Liquid Chromatography (HPLC) with chiral columns can resolve enantiomeric impurities. Researchers should cross-validate results with computational modeling (e.g., density functional theory for NMR chemical shift predictions) and adhere to reporting standards for experimental details, as outlined in chemistry journal guidelines .

Q. How can researchers efficiently locate peer-reviewed studies on L-Gulose using academic databases?

Use precise search terms such as "L-gulose synthesis," "glycosylation stereoselectivity," or "rare sugar characterization" in Google Scholar or PubMed. Apply advanced filters (e.g., publication year, citation count) and Boolean operators (e.g., "L-gulose AND NMR") to narrow results. Cross-reference highly cited papers and their cited-by networks to identify foundational studies .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported stereoselectivity outcomes for L-Gulose glycosylation?

Discrepancies in stereoselectivity may arise from donor reactivity or solvent effects. To resolve these, systematically vary reaction conditions (e.g., temperature, catalyst loading) and employ kinetic vs. thermodynamic control studies. Comparative studies using L-gulose and L-guluronic acid donors under identical conditions can isolate variables affecting stereochemical outcomes .

Q. How can researchers design experiments to differentiate L-Gulose’s biological activity from its enantiomers or epimers?

Use enzyme-assisted assays (e.g., glycosidase specificity tests) or cell-based models to evaluate metabolic pathways. Pair these with isotopic labeling (e.g., ¹³C-glucose tracers) to track L-gulose uptake and conversion. Control experiments should include D-gulose and L-idose to isolate stereospecific effects .

Q. What methodologies are recommended for resolving conflicting spectral data in L-Gulose characterization?

Contradictions in NMR or mass spectrometry data often stem from impurities or solvent artifacts. Re-purify samples using orthogonal methods (e.g., ion-exchange followed by size-exclusion chromatography). Validate findings with independent techniques (e.g., X-ray crystallography for absolute configuration) and share raw data in supplementary materials to enable peer validation .

Q. How should researchers approach literature reviews to identify gaps in L-Gulose’s applications in glycobiology?

Conduct systematic reviews using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure queries. Focus on understudied areas such as L-gulose’s role in bacterial polysaccharides or plant glycans. Use citation management tools (e.g., Zotero) to map trends and highlight unexplored intersections with fields like immunology or enzymology .

Methodological Guidelines

- Experimental Design : Document reaction conditions (e.g., solvent, temperature) meticulously to enable replication. For glycosylation studies, include kinetic data and side-product profiles .

- Data Analysis : Use multivariate statistics to analyze spectral datasets, and provide error margins for quantitative measurements (e.g., NMR integration values) .

- Literature Synthesis : Create annotated bibliographies categorizing studies by theme (e.g., synthesis, bioactivity) to identify methodological patterns or inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.